molecular formula C6H16ClN3O B2651474 3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride CAS No. 2253640-31-0

3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride

Cat. No.: B2651474
CAS No.: 2253640-31-0
M. Wt: 181.66
InChI Key: VXKHVFIXFHYMOB-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an aminopropyl group and a dimethylurea moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Spermine, a compound derived from spermidine by spermine synthase, is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine is normally found in millimolar concentrations in the nucleus .

Safety and Hazards

APTES is a toxic compound with an MSDS health hazard score of 3 . APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves .

Future Directions

The outcomes obtained using the Surface Complex Formation Model (SCFM) highlight the dominance of the coulombic force ΔG0coul as the principal component of the adsorption energy (ΔG0ads) . This work garnered insights into the adsorption mechanism by meticulously examining the ΔG0ads across a pH ranging from 4 to 8 . In essence, this study’s findings furnish crucial insights for the future design of silica nanoparticles for specific biomedical and agricultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride typically involves the reaction of 3-aminopropylamine with 1,1-dimethylurea in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-aminopropylamine+1,1-dimethylurea+HClThis compound\text{3-aminopropylamine} + \text{1,1-dimethylurea} + \text{HCl} \rightarrow \text{this compound} 3-aminopropylamine+1,1-dimethylurea+HCl→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopropyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Used for surface functionalization and as a silanization agent.

    3-Aminopropyltrimethoxysilane: Similar to 3-Aminopropyltriethoxysilane but with different alkoxy groups.

    N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group, used for more complex functionalization.

Uniqueness

3-(3-Aminopropyl)-1,1-dimethylurea;hydrochloride is unique due to its specific combination of aminopropyl and dimethylurea groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and stability.

Properties

IUPAC Name

3-(3-aminopropyl)-1,1-dimethylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O.ClH/c1-9(2)6(10)8-5-3-4-7;/h3-5,7H2,1-2H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKHVFIXFHYMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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